
Lappaconitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lappaconitine is a C18-diterpenoid alkaloid extracted from the roots of Aconitum species, such as Aconitum sinomontanum Nakai . It has been used in traditional medicine for its analgesic properties and is known for its ability to relieve mild to moderate pain . This compound has also been studied for its anti-inflammatory, anti-arrhythmic, and anti-tumor activities .
准备方法
合成路线和反应条件
七叶一枝花碱可以通过各种化学转化合成。 一种常见的方法包括在碱性溶液中水解七叶一枝花碱以生成七叶一枝花碱,然后可以将其乙酰化以形成三乙酸酯。 . 用高锰酸钾氧化七叶一枝花碱可生成19-氧七叶一枝花碱。 . 用硫酸对七叶一枝花碱进行酸性水解可生成N-脱乙酰七叶一枝花碱。 .
工业生产方法
七叶一枝花碱的工业生产通常涉及从乌头属植物的根部提取。 对根部进行加工以分离生物碱,然后通过各种色谱技术进行纯化。 . 提取的七叶一枝花碱可以进一步修饰以生产具有增强的药理特性的衍生物。 .
化学反应分析
反应类型
七叶一枝花碱经历了几种类型的化学反应,包括:
常用试剂和条件
碱性水解: 氢氧化钠或氢氧化钾溶液。
酸性水解: 硫酸、盐酸或氢溴酸。
乙酰化: 在对甲苯磺酸存在下使用乙酸酐。
氧化: 水溶液中的高锰酸钾。
主要产品
七叶一枝花碱: 通过七叶一枝花碱的碱性水解产生。
N-脱乙酰七叶一枝花碱: 通过七叶一枝花碱的酸性水解形成。
三乙酸酯: 七叶一枝花碱乙酰化的结果。
19-氧七叶一枝花碱: 七叶一枝花碱氧化的产物。
科学研究应用
七叶一枝花碱因其药理特性而得到广泛研究。 它用于:
医学: 作为镇痛药缓解疼痛,特别是在癌症相关和术后疼痛中。.
生物学: 研究其对脊髓强啡肽A表达的影响及其在疼痛调节中的作用。
化学: 合成各种衍生物以增强药理活性。
工业: 开发透皮贴剂以实现持续药物递送。
作用机制
相似化合物的比较
七叶一枝花碱因其特定的分子结构和药理特性而区别于其他二萜类生物碱。 类似的化合物包括:
N-脱乙酰七叶一枝花碱: 具有类似镇痛特性的衍生物。
七叶一枝花碱: 具有不同药理活性的另一种衍生物。
乌头碱: 一种具有强神经毒性的相关生物碱。
常见问题
Q. How can researchers experimentally determine the primary pharmacological mechanisms of Lappaconitine?
Basic Research Question
To investigate mechanisms, employ receptor binding assays (e.g., radioligand displacement for ion channels) and molecular docking simulations to identify target interactions. Validate findings using in vitro functional assays (e.g., patch-clamp electrophysiology for sodium channel modulation). For example, studies have used HEK293 cells expressing Nav1.4 channels to quantify this compound's inhibitory effects .
Key Data :
- IC50 values for sodium channel blockade range from 0.8–3.2 µM across studies .
- Molecular dynamics simulations suggest binding affinity varies with alkaloid substitutions .
Q. What methodological approaches are recommended for isolating and purifying this compound from natural sources?
Basic Research Question
Use column chromatography (silica gel or reverse-phase C18) with gradient elution (e.g., methanol:water mixtures) for preliminary isolation. Confirm purity via HPLC-UV/MS (retention time comparison and mass spectra). Validate using NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Evidence shows ethanol extracts of Aconitum species yield ~0.5–1.2% pure this compound after three purification cycles .
Q. How should researchers address discrepancies in reported therapeutic efficacy of this compound across experimental models?
Advanced Research Question
Apply systematic review frameworks (PRISMA guidelines) to analyze heterogeneity. Design comparative studies using standardized models (e.g., rodent neuropathic pain models vs. in vitro neuronal assays). Meta-analyses of EC50 values (e.g., 2.1 µM in rats vs. 5.3 µM in cell lines) highlight species-specific metabolic differences. Use sensitivity analysis to identify confounding variables (e.g., dosing protocols) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
Leverage microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for esterification). Characterize derivatives via FT-IR and X-ray crystallography to confirm functional groups. For example, introducing methyl groups at C8 increased potency by 40% in analgesic assays .
Q. How can researchers design robust toxicity profiling studies for this compound?
Basic Research Question
Follow OECD guidelines for acute/chronic toxicity:
- In vitro: MTT assays on hepatocytes (LD50 ~25 µM).
- In vivo: Dose-escalation in rodents (e.g., 0.1–10 mg/kg) with histopathology and serum biochemistry. Studies report cardiotoxicity at doses >2 mg/kg due to prolonged QTc intervals .
Q. What methodological frameworks address this compound’s low bioavailability in preclinical studies?
Advanced Research Question
Develop nanoparticle formulations (e.g., PLGA encapsulation) to enhance solubility. Use PBPK modeling to predict absorption kinetics. A 2024 study showed liposomal delivery improved oral bioavailability from 12% to 38% in rabbits .
Q. How can target specificity of this compound be validated against off-target receptors?
Advanced Research Question
Combine competitive binding assays (e.g., Ki determinations across receptor panels) with CRISPR/Cas9 knockout models . For instance, Nav1.7-KO mice showed no analgesic response, confirming target specificity .
Q. What analytical techniques ensure accurate quantification of this compound in complex matrices?
Basic Research Question
Use HPLC-MS/MS with deuterated internal standards (e.g., this compound-d4) for plasma/tissue samples. Validate via ICH Q2(R1) guidelines (linearity R² >0.99, LOQ 0.1 ng/mL). Reported recoveries exceed 95% in spiked serum .
Q. How can synergistic interactions between this compound and adjuvants be methodologically evaluated?
Advanced Research Question
Apply isobolographic analysis to calculate combination indices (CI). For example, co-administration with lidocaine reduced CI to 0.6 (synergism) in neuropathic pain models .
Q. What longitudinal study designs are recommended to assess this compound’s long-term effects?
Advanced Research Question
Implement chronic toxicity studies (6–12 months) with endpoints like organ weight ratios and behavioral assessments. Use mixed-effects models to analyze longitudinal data. A 2023 study found no cumulative hepatotoxicity at 0.5 mg/kg over 6 months .
属性
分子式 |
C32H44N2O8 |
---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1 |
InChI 键 |
NWBWCXBPKTTZNQ-BAERZWJTSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
规范 SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
同义词 |
lappaconitine lappacontine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。